(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol
CAS No.: 111549-97-4
Cat. No.: VC20885577
Molecular Formula: C29H34O5
Molecular Weight: 462.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111549-97-4 |
|---|---|
| Molecular Formula | C29H34O5 |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | (2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol |
| Standard InChI | InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1 |
| Standard InChI Key | PBGRBWYIGUUVHW-NHKHRBQYSA-N |
| Isomeric SMILES | C=CCOC[C@H]([C@H]([C@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
| SMILES | C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Chemical Nomenclature and Identifiers
(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol is commonly known by several synonyms, reflecting its structural characteristics and chemical derivation. The table below summarizes the key identifiers and nomenclature associated with this compound:
| Parameter | Information |
|---|---|
| Common Name | 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol |
| IUPAC Name | (2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol |
| CAS Number | 111549-97-4 |
| Molecular Formula | C29H34O5 |
| Molecular Weight | 462.58 g/mol |
| InChI | InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1 |
| InChI Key | PBGRBWYIGUUVHW-NHKHRBQYSA-N |
| SMILES | C=CCOCC@HOCC3=CC=CC=C3 |
The compound represents a protected derivative of D-ribitol, with benzyl protecting groups at positions 2, 3, and 4, an allyl protecting group at position 5, and a free hydroxyl group at position 1 .
Structural Features and Stereochemistry
The structure of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol features a five-carbon backbone derived from D-ribitol. The stereochemistry is defined by the specific configuration at carbon atoms 2, 3, and 4, as indicated in the systematic name. The compound possesses:
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A primary hydroxyl group at C-1
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Benzyloxy protecting groups at C-2, C-3, and C-4
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An allyloxy protecting group at C-5
The presence of these protecting groups makes the molecule a valuable intermediate in carbohydrate synthesis, as they can be selectively removed to allow for further chemical modifications .
Physical and Chemical Properties
Physical Characteristics
| Property | Value |
|---|---|
| Physical State | Not specified in sources |
| Density | 1.124 g/cm³ |
| Boiling Point | 592.3 ± 50.0 °C at 760 mmHg (Predicted) |
| Melting Point | Not available |
| Flash Point | 312 °C |
| Vapor Pressure | 7.12 × 10⁻¹⁵ mmHg at 25 °C |
| Refractive Index | 1.568 |
| pKa | 14.13 ± 0.10 (Predicted) |
| Recommended Storage | 2-8 °C |
These properties indicate that the compound is stable under normal laboratory conditions but should be stored in a refrigerator to maintain its integrity .
Chemical Reactivity
The reactivity of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol is primarily determined by its functional groups:
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The primary hydroxyl group at C-1 serves as a reactive site for further modifications, including phosphorylation and coupling reactions with other molecules.
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The benzyloxy protecting groups at C-2, C-3, and C-4 provide stability and prevent unwanted side reactions during synthetic manipulations.
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The allyloxy group at C-5 can be selectively removed under specific conditions, providing a means for orthogonal deprotection strategies .
The compound's chemical behavior makes it particularly suitable for use in multi-step synthetic sequences where controlled reactivity is essential.
Synthesis Methodologies
Synthetic Routes
The synthesis of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol typically involves a multi-step process starting from D-ribonolactone or similar precursors. The general synthetic approach includes:
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Protection of specific hydroxyl groups using benzyl groups
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Selective allylation at the desired position
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Manipulation of the remaining functional groups to achieve the target molecule
According to the literature, the compound can be prepared from D-ribonolactone in a seven-step sequence, followed by coupling with protected ribofuranose derivatives and further modifications .
Alternative Synthetic Approaches
An alternative synthetic route involves the direct manipulation of 5-allyl-2,3,4-tri-O-benzyl-ribitol, which is commercially available. This approach involves:
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Mesylation of the primary hydroxyl group using methanesulfonyl chloride in pyridine
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Displacement of the mesylate with sodium azide in DMF at elevated temperature
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Selective deallylation using palladium(II) chloride in methanol
This route provides an efficient access to key intermediates that can be further transformed into the target compound .
Applications and Research Significance
Role in Polysaccharide Synthesis
(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol has been utilized as a building block in the synthesis of fragments of the capsular polysaccharide of Haemophilus influenzae type b. This polysaccharide consists of repeating units of ribose-ribitol-phosphate and is a crucial component of vaccines against H. influenzae type b infections .
The compound serves as a key intermediate in the preparation of ribosyl-ribitol derivatives, which are subsequently used to construct larger oligosaccharide fragments. The phosphorylation of the free hydroxyl group at C-1 and the selective deprotection of the allyl group at C-5 allows for the formation of phosphodiester linkages that mimic the natural polysaccharide structure .
Applications in Biological Research
Recent research has explored the potential biological activities of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol and related compounds. Notably, it has been reported to inhibit Influenza A H1N1 strains in vitro with a 50% inhibitory concentration (IC50) of 1 μM, suggesting potential applications in antiviral research .
Furthermore, the compound has been utilized in determining the configuration of ribitol in the C-polysaccharide of Streptococcus pneumoniae, contributing to the structural elucidation of this bacterial antigen. This research has implications for vaccine development against S. pneumoniae infections .
Role in Metabolic Labeling Studies
Recent developments in glycobiology have explored the use of ribitol derivatives as metabolic labeling probes. Research conducted at the University of York has investigated the synthesis of 1-azido-analogues of D-ribitol-5-phosphate for metabolic labeling studies of cell-surface glycans, particularly those associated with α-dystroglycan, a cell-surface protein involved in muscular integrity .
These studies have utilized synthetic pathways similar to those employed for (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol, highlighting the compound's relevance in cutting-edge glycobiology research. The development of selective protecting group manipulations and phosphorylation strategies has been crucial for the success of these studies .
Current Research and Future Perspectives
Recent Developments
Recent research has expanded the application of ribitol derivatives in the study of muscular dystrophies. The discovery of a unique tandem D-ribitol-5-phosphate linker in the glycan structure of α-dystroglycan has opened new avenues for research into dystroglycanopathies, a subset of muscular dystrophies caused by defective glycosylation of α-dystroglycan .
The synthetic methodologies developed for compounds like (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol have been adapted to create probes for studying these rare sugars in mammalian cells. This includes the development of cell-permeable probes containing protected phosphotriester groups that can be cleaved by cellular enzymes to release the active probe .
Future Research Directions
The unique structural features and chemical reactivity of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol position it as a valuable compound for future research in several areas:
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Development of synthetic vaccines: Its role in the synthesis of oligosaccharide fragments related to bacterial capsular polysaccharides suggests potential applications in the development of synthetic vaccines against pathogens like H. influenzae and S. pneumoniae .
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Glycobiology tools: The compound's derivatives could serve as valuable tools for studying glycan structures and their biological roles, particularly in diseases associated with abnormal glycosylation .
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Antiviral research: The reported inhibitory activity against Influenza A H1N1 warrants further investigation into its potential as a lead compound for antiviral drug development .
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Enzymatic studies: The compound could be utilized in studies of enzymes involved in ribitol metabolism and incorporation into glycan structures, contributing to our understanding of these biochemical processes .
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